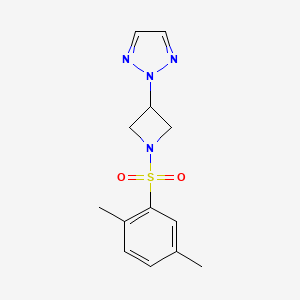![molecular formula C12H17N3O B2694839 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine CAS No. 2200805-54-3](/img/structure/B2694839.png)
3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the pyridazine family and has shown promising results in various studies related to its mechanism of action and biochemical effects.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing a new class of pyridazine derivatives, showcasing the versatility of these compounds in organic synthesis. For instance, the synthesis of pyridazin-3-one derivatives and 2-amino-5-arylazopyridine derivatives has been established, leading to the creation of fused azines and naphthyridine derivatives with potential pharmaceutical applications (Ibrahim & Behbehani, 2014). Similarly, donor-acceptor cyclopropanes have been used in cycloadditions with nitrile imines to access tetrahydropyridazines, demonstrating an efficient method for generating structurally diverse pyridazine derivatives (Garve et al., 2016).
Potential Anticancer Agents
The exploration of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents highlights the therapeutic importance of pyridazine derivatives. These compounds have been investigated for their antitumor activity and mitotic inhibition in mice, providing a foundation for the development of new anticancer drugs (Temple et al., 1987).
Photochemical Applications
Studies on the photochemistry of pyridazine N-oxides have led to the discovery of new pathways for the formation of cyclopropenyl ketones and furans, expanding our understanding of the photochemical behavior of pyridazine derivatives and their potential applications in synthetic chemistry (Tsuchiya et al., 1973).
Water Oxidation Catalysts
Research into the development of new Ru complexes for water oxidation has identified pyridazine-based ligands as key components in constructing efficient catalytic systems for oxygen evolution, demonstrating the applicability of pyridazine derivatives in renewable energy research (Zong & Thummel, 2005).
Antidepressant Profile of Chiral Cyclopropanes
Chiral cyclopropanes featuring a pyridyl ether scaffold have been identified as selective α4β2-nicotinic acetylcholine receptor partial agonists with an antidepressant profile. This research underscores the potential of pyridazine derivatives in developing novel antidepressants (Zhang et al., 2013).
properties
IUPAC Name |
3-cyclopropyl-6-(1-methylpyrrolidin-3-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-7-6-10(8-15)16-12-5-4-11(13-14-12)9-2-3-9/h4-5,9-10H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVJBKSDARAUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2694763.png)


![N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)

![N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2694771.png)
![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2694778.png)
